Gardiquimod trifluoroacetate

Descripción general

Descripción

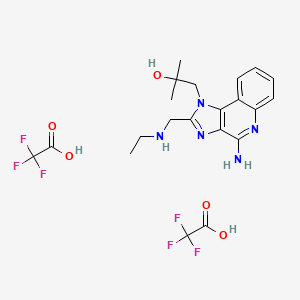

Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier . The core structure is 1H-imidazo[4,5-c]quinoline, as found in related drugs such as imiquimod and resiquimod .

Molecular Structure Analysis

The molecular structure of Gardiquimod includes a 1H-imidazo[4,5-c]quinoline core . It is structurally very similar to resiquimod, differing only by an oxygen for nitrogen switch .Chemical Reactions Analysis

Trifluoroacetic acid, a component of Gardiquimod trifluoroacetate, has been used in chemical derivatization of amines for 19F-NMR spectroscopy . Additionally, ultra-short-chain perfluoroalkyl acids like trifluoroacetic acid are known for their high polarity, resulting in low retention using reversed-phase liquid chromatography .Physical And Chemical Properties Analysis

Gardiquimod trifluoroacetate is a solid, white to off-white compound . It is highly soluble in water .Aplicaciones Científicas De Investigación

Immunomodulation in Dermatology

Gardiquimod trifluoroacetate has been studied for its effects on skin cells, particularly in the context of psoriasis. It can down-regulate calcium-induced differentiation marker expression in keratinocytes, which are the predominant cell type in the skin. This suggests a potential role in modulating skin conditions characterized by abnormal cell differentiation, such as psoriasis .

Antiviral Responses

As an agonist of Toll-like receptor 7 (TLR7), Gardiquimod trifluoroacetate can initiate antiviral responses. TLR7 is known to recognize single-stranded RNA from viruses, leading to the activation of immune responses. Gardiquimod’s ability to bind to TLR7 could make it useful in the development of antiviral therapies .

Autoimmune Disease Modulation

Abnormal expression of TLR7 has been implicated in autoimmune diseases like systemic lupus erythematosus. Gardiquimod trifluoroacetate’s targeted action on TLR7 could provide a new approach to modulating these diseases .

Signal Pathway Research

Gardiquimod trifluoroacetate has been used to study signal pathways in cells. It can activate the Raf-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. This makes it a valuable tool for understanding cellular responses to external stimuli .

Environmental Impact Studies

While not directly related to Gardiquimod, the trifluoroacetate component is a known environmental pollutant. Research into the degradation and environmental impact of trifluoroacetic acid can inform the safe use and disposal of compounds like Gardiquimod trifluoroacetate .

Psoriasis Pathogenesis Insight

Research involving Gardiquimod trifluoroacetate has provided new insights into the pathogenesis of psoriasis. It has been shown to regulate the differentiation of keratinocytes, which play a crucial role in the development of psoriasis lesions .

Immunotherapy Development

The role of Gardiquimod trifluoroacetate in activating immune responses makes it a candidate for developing immunotherapies. Its specific action on TLR7 could be harnessed to design treatments that boost the immune system in a controlled manner .

Mecanismo De Acción

Target of Action

Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of Toll-like receptor 7 (TLR7) . TLR7 is a pattern-recognition receptor that plays a crucial role in the host immune responses .

Mode of Action

Gardiquimod trifluoroacetate functions as an immune response modifier . It is a specific agonist for human and mouse TLR7 . Similar to Imiquimod, another imidazoquinoline compound, Gardiquimod induces the activation of NF-κB in HEK293 cells expressing human or mouse TLR7 . It is more potent than Imiquimod .

Pharmacokinetics

Upon resuspension, it is stable for 6 months at -20 °C .

Result of Action

Gardiquimod promotes the proliferation of murine splenocytes, stimulates the activation of splenic T, NK and natural killer T (NKT) cells, increases the cytolytic activity of splenocytes against tumor cell lines, and enhances the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQPQSJDMJVOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F6N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gardiquimod trifluoroacetate | |

CAS RN |

1159840-61-5 | |

| Record name | Gardiquimod trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GARDIQUIMOD TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

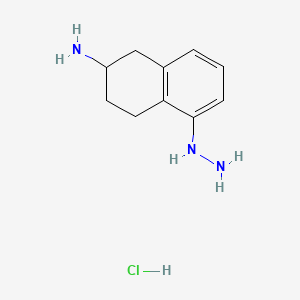

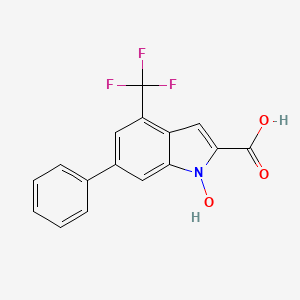

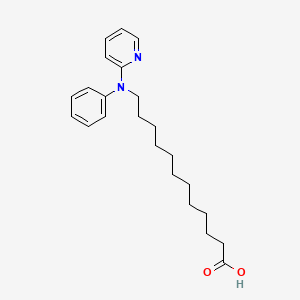

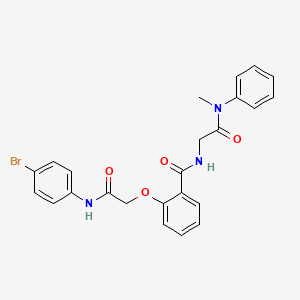

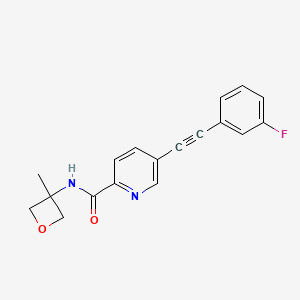

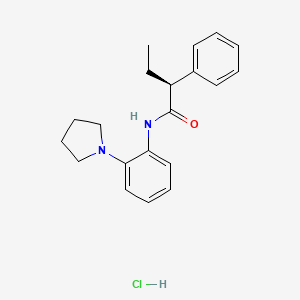

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)

![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)

![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)